

Technical Support Center: Strategies to Improve Invasin Protein Solubility

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Compound of Interest

Compound Name: *invasin*

Cat. No.: *B1167395*

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of **invasin** protein, with a focus on improving its solubility.

Troubleshooting Guide

Problem 1: My full-length recombinant **invasin** is expressed in inclusion bodies.

This is a common issue when overexpressing a large, complex protein like **invasin** in *E. coli*. Here are several strategies to tackle this problem, ranging from optimizing expression conditions to protein refolding.

Possible Cause & Solution

Strategy	Detailed Methodology	Expected Outcome
Lower Induction Temperature	After reaching the optimal cell density (e.g., OD600 of 0.6-0.8), reduce the incubator temperature to 15-25°C before adding the inducer (e.g., IPTG). Continue the culture overnight at the lower temperature.	Lower temperatures slow down the rate of protein synthesis, which can promote proper folding and reduce aggregation into inclusion bodies.
Use a Solubility-Enhancing Fusion Tag	Clone the invasin gene into a vector that adds a highly soluble fusion partner to the N-terminus of the protein. Maltose-Binding Protein (MBP) is a particularly effective tag for improving the solubility of passenger proteins. [1] [2] [3] [4] Other options include Glutathione-S-Transferase (GST) and Small Ubiquitin-like Modifier (SUMO). [5]	The fusion tag can act as a molecular chaperone, preventing aggregation and promoting the correct folding of the invasin protein. [2] [4]
Co-express with Molecular Chaperones	Transform the E. coli expression strain with a second plasmid carrying genes for molecular chaperones, such as the GroEL/GroES system. Induce the expression of both the invasin and the chaperones.	Chaperones assist in the proper folding of newly synthesized polypeptide chains, which can significantly increase the yield of soluble protein. Co-expression with GroEL/GroES has been shown to increase the activity of some recombinant proteins by approximately 5-fold. [6]
Refold from Inclusion Bodies	If the above strategies are unsuccessful, the invasin protein can be purified from inclusion bodies under	This can yield functional, soluble protein, although the optimal refolding conditions

denaturing conditions and then often need to be determined
refolded into its native empirically for each protein.
conformation. A common
method involves solubilizing
the inclusion bodies in a buffer
containing a high
concentration of a denaturant
like 8M urea or 6M guanidine
hydrochloride, followed by
removal of the denaturant
through dialysis or rapid
dilution.

Problem 2: My MBP-invasin fusion protein is still partially insoluble.

Even with a powerful solubility tag like MBP, a portion of the expressed protein may still end up in the insoluble fraction. Here are some further optimization steps.

Possible Cause & Solution

Strategy	Detailed Methodology	Expected Outcome
Optimize Induction Conditions	Experiment with a lower concentration of the inducer (e.g., 0.1-0.5 mM IPTG) and a shorter induction time (e.g., 2-4 hours) at a low temperature (18-20°C).	Fine-tuning the induction parameters can help to balance protein expression levels with the cell's folding capacity.
Co-expression with Chaperones	Even with a fusion tag, co-expression with chaperones like GroEL/GroES can further enhance the solubility of the fusion protein.	The combined effect of the solubility tag and chaperones can lead to a higher yield of soluble and correctly folded protein.
Express a Smaller Fragment	If full-length invasin remains problematic, consider expressing a smaller, functional domain. The C-terminal 192 amino acids of Yersinia invasin, which contains the integrin-binding domain, has been successfully expressed in a soluble form as an MBP fusion protein. ^{[7][8][9]}	Smaller domains are often more stable and easier to express in a soluble form.

Frequently Asked Questions (FAQs)

Q1: Which solubility tag is best for **invasin**?

While the optimal tag can be protein-specific, Maltose-Binding Protein (MBP) has been shown to be a highly effective solubility enhancer for a wide range of proteins and has been successfully used to produce soluble fragments of **invasin**.^[7] In comparative studies with other tags like GST and His-tag, MBP fusions consistently yield substantially more soluble protein after refolding.^[2]

Q2: What is a typical yield for soluble MBP-**invasin** fusion protein?

The yield can vary depending on the specific **invasin** construct, expression conditions, and purification protocol. However, for a C-terminal fragment of **invasin** fused to MBP, yields can be in the range of several milligrams of purified soluble protein per liter of bacterial culture.

Q3: Is it better to express the full-length **invasin** or a smaller fragment?

Expressing a smaller, functional domain, such as the C-terminal integrin-binding domain, is often more successful in achieving high yields of soluble protein.^{[7][8][9]} Full-length **invasin** is a large and complex protein, making it more prone to misfolding and aggregation when overexpressed.

Q4: Can I refold His-tagged **invasin** from inclusion bodies?

Yes, on-column refolding is a viable strategy for His-tagged proteins. The protein is first bound to a nickel-charged affinity column under denaturing conditions (e.g., in the presence of urea). The denaturant is then gradually removed by washing the column with a gradient of decreasing denaturant concentration, allowing the protein to refold while still bound to the resin. The refolded protein is then eluted with imidazole.^{[10][11][12]}

Q5: What is the role of the disulfide bond in the **invasin** C-terminal domain?

The C-terminal 192 amino acid domain of *Yersinia pseudotuberculosis* **invasin** contains a 76-amino acid disulfide loop that is essential for its ability to bind to integrin receptors.^[9]

Therefore, ensuring the correct formation of this disulfide bond during expression or refolding is critical for the biological activity of the protein.

Experimental Protocols

Protocol 1: Expression and Purification of Soluble MBP-Invasin (C-terminal fragment)

This protocol is adapted from studies that have successfully produced the soluble C-terminal integrin-binding domain of *Yersinia* **invasin**.^[7]

1. Expression:

- Transform E. coli BL21 cells with a pMAL vector containing the gene for the C-terminal 192 amino acids of **invasin** fused to the C-terminus of MBP.
- Grow the cells in Luria-Bertani (LB) broth supplemented with ampicillin at 37°C with shaking until the OD600 reaches 0.5.
- Induce protein expression by adding IPTG to a final concentration of 0.3 mM.
- Incubate the culture for an additional 2 hours at 37°C.
- Harvest the cells by centrifugation.

2. Purification:

- Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA) and lyse the cells by sonication.
- Centrifuge the lysate to pellet the cell debris.
- Apply the supernatant to an amylose resin column pre-equilibrated with the lysis buffer.
- Wash the column extensively with the lysis buffer to remove unbound proteins.
- Elute the MBP-**invasin** fusion protein with the lysis buffer containing 10 mM maltose.
- Analyze the purified protein by SDS-PAGE.

Protocol 2: On-Column Refolding of His-Tagged Invasin

This is a general protocol that can be adapted for His-tagged **invasin** expressed in inclusion bodies.[\[10\]](#)[\[11\]](#)[\[12\]](#)

1. Inclusion Body Preparation:

- Harvest the cells expressing insoluble His-tagged **invasin** and resuspend them in a lysis buffer.
- Lyse the cells by sonication and centrifuge to pellet the inclusion bodies.

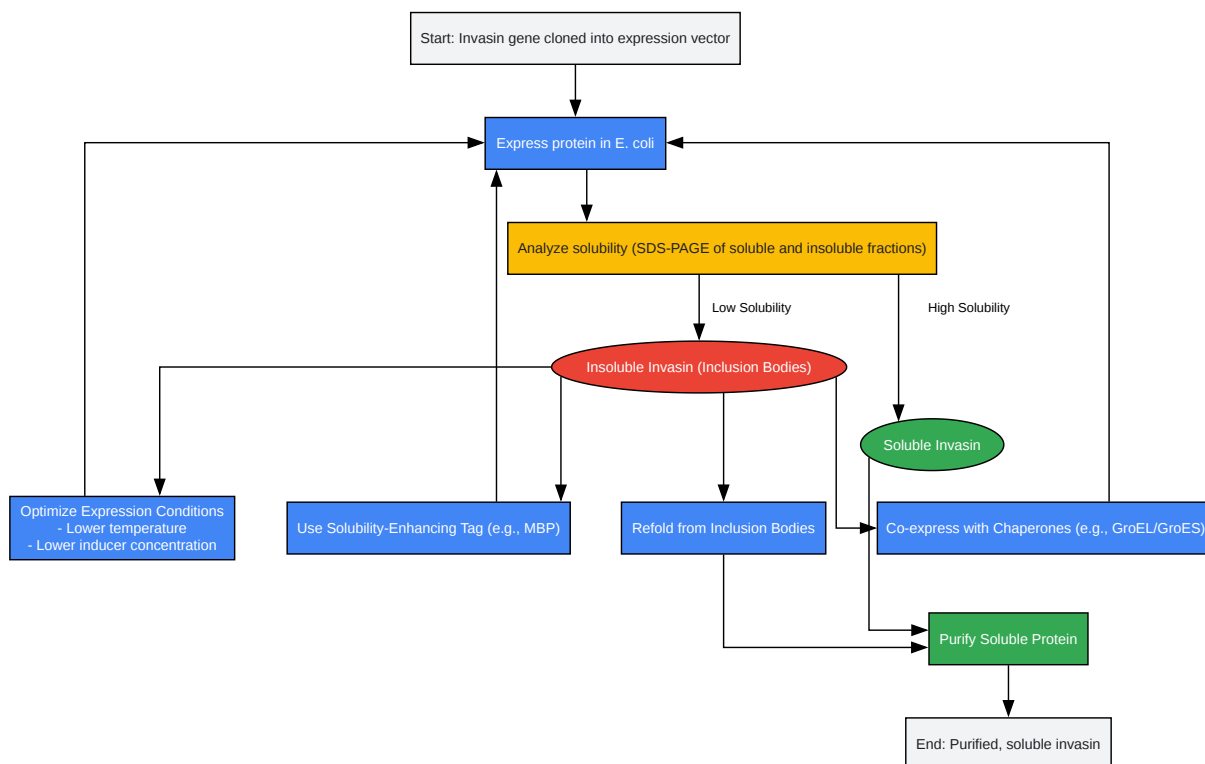
- Wash the inclusion bodies with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins.
- Solubilize the washed inclusion bodies in a binding buffer containing 6 M Guanidine-HCl or 8 M Urea, 20 mM Tris-HCl pH 8.0, 0.5 M NaCl, and 5 mM imidazole.

2. On-Column Refolding and Purification:

- Load the solubilized protein onto a Ni-NTA affinity column.
- Wash the column with the binding buffer to remove any remaining unbound proteins.
- Initiate refolding by applying a linear gradient of decreasing denaturant concentration. This can be achieved by mixing the binding buffer with a refolding buffer (same composition as the binding buffer but without the denaturant) over a significant column volume (e.g., 20-50 column volumes).
- Wash the column with refolding buffer containing a higher concentration of imidazole (e.g., 20 mM) to remove any non-specifically bound proteins.
- Elute the refolded His-tagged **invasin** with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- Dialyze the eluted protein against a suitable storage buffer.

Visualizations

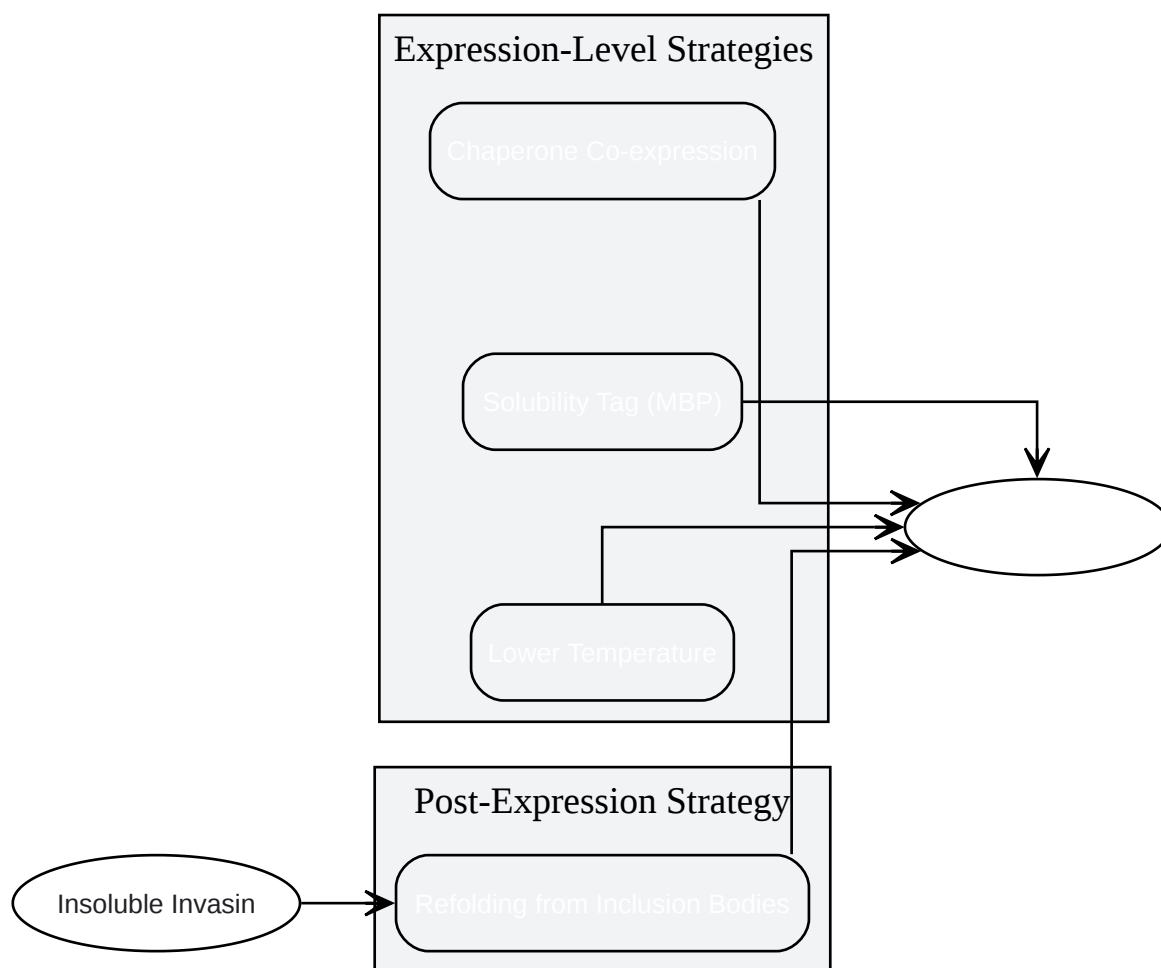
Workflow for Improving Invasin Solubility



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Caption: A flowchart illustrating the troubleshooting workflow for improving **invasin** protein solubility.

Logical Relationship of Solubility-Enhancing Strategies



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Caption: Logical relationship between different strategies to achieve soluble **invasin** protein.

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